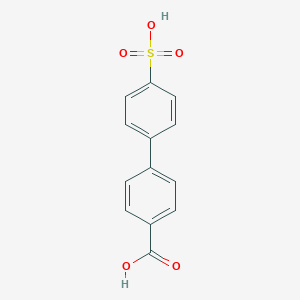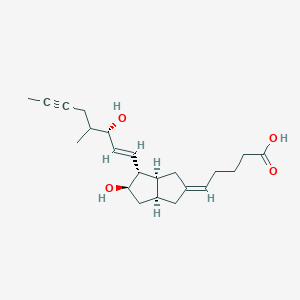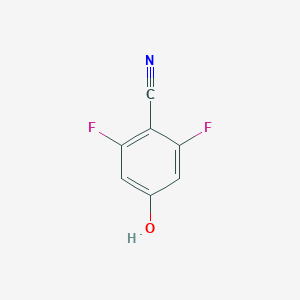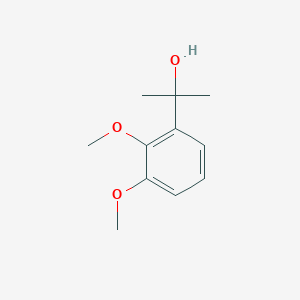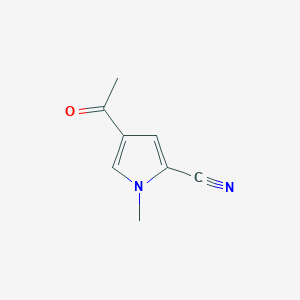
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile
概要
説明
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug development, material science, and organic synthesis. This compound is also known as AMPC and has a molecular formula of C8H8N2O.
作用機序
The mechanism of action of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is not well understood. However, it is believed that this compound may act as a nucleophile in various chemical reactions due to the presence of the carbonitrile functional group.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. However, it has been reported that this compound may have potential antimicrobial activity.
実験室実験の利点と制限
The advantages of using 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in lab experiments include its low toxicity and ease of synthesis. However, the limitations include its limited solubility in certain solvents and its potential instability under certain conditions.
将来の方向性
There are several future directions for research involving 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. These include:
1. Investigating its potential use as a building block in the synthesis of novel organic compounds.
2. Exploring its potential use as a precursor in the synthesis of new materials.
3. Studying its mechanism of action in various chemical reactions.
4. Investigating its potential as an antimicrobial agent.
5. Developing new methods for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile.
Conclusion:
In conclusion, 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is limited research on its biochemical and physiological effects, the potential applications of this compound in drug development, material science, and organic synthesis make it an important area of study for future research.
科学的研究の応用
The potential applications of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in scientific research are vast. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been investigated for its potential use as a precursor in the synthesis of novel materials.
特性
CAS番号 |
119580-83-5 |
|---|---|
製品名 |
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
4-acetyl-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-3-8(4-9)10(2)5-7/h3,5H,1-2H3 |
InChIキー |
ZSJVTOHDDXTIEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C(=C1)C#N)C |
正規SMILES |
CC(=O)C1=CN(C(=C1)C#N)C |
同義語 |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
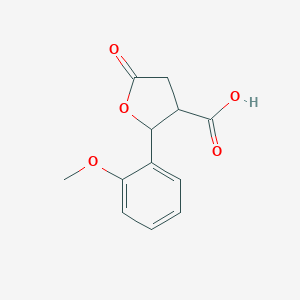
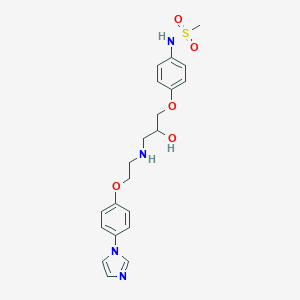
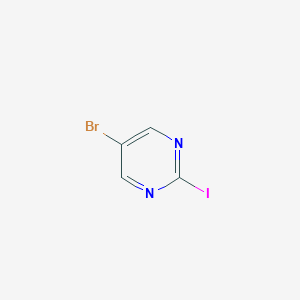
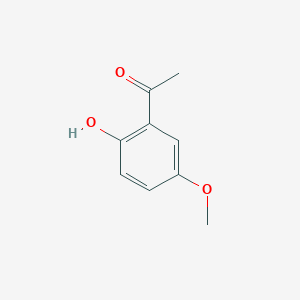

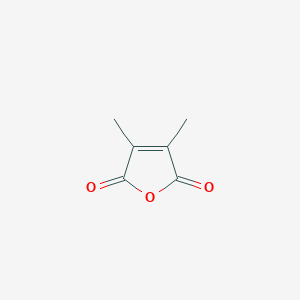
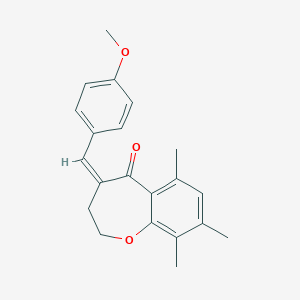
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

